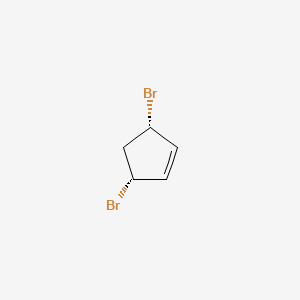

Cyclopentene, 3,5-dibromo-, cis-

Description

Significance of Five-Membered Cyclic Halides as Synthetic Building Blocks

Five-membered ring structures, such as cyclopentanes and cyclopentenes, are integral motifs in a vast array of biologically active compounds. baranlab.orgcaltech.edu They are core components of pharmaceuticals, natural product families like prostaglandins (B1171923) and certain diterpenes, and crucial nucleoside analogs. caltech.eduthieme-connect.com The introduction of halogen atoms to these five-membered scaffolds significantly enhances their utility as synthetic building blocks.

The carbon-halogen bond provides a reactive site for numerous subsequent chemical reactions. Alkyl halides, for instance, are precursors for substitution and elimination reactions, allowing for the introduction of diverse functional groups. chemistrysteps.com This versatility is critical in medicinal chemistry, where the ability to systematically modify a core structure is key to developing new chemical entities with improved potency, selectivity, or pharmacokinetic profiles. numberanalytics.comfrontiersin.org Therefore, five-membered cyclic halides like Cyclopentene (B43876), 3,5-dibromo-, cis- are not typically end-products themselves but are highly valued as intermediates that provide a strategic entry point for constructing more elaborate molecular architectures. jk-sci.comchemistrysteps.com

Historical Development and Evolution of Synthetic Strategies for Cyclopentene Derivatives

The history of cyclopentene chemistry began with its first preparation in 1893 from iodocyclopentane. wikipedia.org Early synthetic methods for creating cyclopentane (B165970) rings were not as universally applicable as those for six-membered rings, which benefited from powerful and general reactions like the Diels-Alder and Robinson Annulation. baranlab.org A significant early development in the 1940s and 1950s was the selective catalytic hydrogenation of cyclopentadiene (B3395910) to produce cyclopentene. wikipedia.orggoogle.com

A landmark in the synthesis of functionalized cyclopentene systems is the Pauson-Khand reaction, a (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide, which is considered a historic and powerful method for forming cyclopentenones. baranlab.orgthieme-connect.com The evolution of synthetic strategies has since moved towards greater efficiency, selectivity, and functional group tolerance, driven by advances in organometallic catalysis. Modern methods for constructing cyclopentene derivatives are diverse and include:

Ring-Closing Metathesis (RCM): Catalyzed by ruthenium complexes like the Grubbs catalyst, RCM has become a key method for forming cyclic olefins, including cyclopentenes. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Reactions: A wide array of palladium-catalyzed processes, such as Heck cyclizations and domino allylic alkylation/RCM, provide elegant routes to substituted cyclopentenes. organic-chemistry.org

[3+2] Cycloadditions: Various metal-catalyzed or organomediated [3+2] cycloadditions have been developed to assemble the five-membered ring from smaller fragments with high stereocontrol. organic-chemistry.orgorganic-chemistry.org

Morita-Baylis-Hillman Reaction: Intramolecular versions of this reaction offer a pathway to densely functionalized cyclic molecules. organic-chemistry.org

This progression from classical procedures to sophisticated catalytic systems has profoundly expanded the chemist's ability to synthesize complex cyclopentene-containing target molecules.

Current Research Landscape and Academic Focus on Cyclopentene, 3,5-dibromo-, cis-

The academic focus on Cyclopentene, 3,5-dibromo-, cis- centers on its utility as a difunctional building block for stereocontrolled synthesis. While not a widely commercialized end-product, its specific stereochemistry and the presence of two reactive bromine atoms make it a valuable precursor for creating more complex functionalized cyclopentane systems.

Pioneering research dating back to 1952 investigated the reactions of both cis- and trans-3,5-dibromocyclopentene with nucleophiles like dimethylamine. acs.org These studies revealed that the reaction proceeds with allylic rearrangement, a key mechanistic insight into the reactivity of this system. acs.org This foundational work highlights the compound's role as a substrate for exploring reaction mechanisms and as an intermediate for synthesizing other important molecules. For example, derivatives of 3,5-dibromocyclopentene (B15205567) have been used in the synthesis of trans-cyclopentane-1,2-diamine, a useful chiral ligand and synthetic building block. acs.org

Current interest in such molecules is driven by the continued need for efficient synthetic routes to complex natural products and pharmaceuticals containing the cyclopentane core. caltech.edu The cis-relationship of the two bromine atoms provides a specific stereochemical template that can be exploited to control the stereochemistry of subsequent products. Research in this area is typically concerned with using the dibromide in nucleophilic substitution, elimination, or metal-catalyzed cross-coupling reactions to access a variety of substituted cyclopentenes and cyclopentanes that would be difficult to synthesize otherwise.

Compound Data

The following tables provide summarized data for the primary compound of interest and related synthetic methods.

Table 1: Physicochemical Properties of 3,5-Dibromocyclopentene

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dibromocyclopentene | nih.gov |

| Synonyms | Cyclopentene, 3,5-dibromo-, cis- | nih.gov |

| CAS Number | 1890-04-6 | nih.govnist.gov |

| Molecular Formula | C₅H₆Br₂ | nih.govnist.gov |

| Molecular Weight | 225.91 g/mol | nih.gov |

| Boiling Point | 61 °C at 4 mmHg | nist.gov |

Table 2: Selected Modern Synthetic Routes to Cyclopentene Derivatives

| Reaction Type | Description | Catalyst/Reagent Example | Source(s) |

| N-Heterocyclic Carbene (NHC) Catalysis | Cooperative catalysis with a Lewis acid provides access to cis-1,3,4-trisubstituted cyclopentenes from enals and chalcones. | NHC / Lewis Acid | organic-chemistry.org |

| Palladium-Catalyzed Annulation | Annulation of conjugate acceptors and allenyl boronic esters yields substituted cyclopentenes with high diastereoselectivity. | Palladium Catalyst | organic-chemistry.org |

| Copper-Catalyzed [3+2] Cycloaddition | Visible-light-mediated cycloaddition of N-tosylcyclopropylamine with alkenes or alkynes to form aminated cyclopentene/cyclopentane derivatives. | Copper Catalyst | organic-chemistry.orgorganic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Cycloisomerization of dienes using a Grubbs carbene complex to form exo-methylene heterocyclic compounds, including cyclopentene systems. | Grubbs Catalyst | organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5R)-3,5-dibromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAJVSSDORNOIX-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449697 | |

| Record name | Cyclopentene, 3,5-dibromo-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-70-9 | |

| Record name | rel-(3R,5S)-3,5-Dibromocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 3,5-dibromo-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cis 3,5 Dibromocyclopentene

Direct Bromination Approaches to the Cyclopentene (B43876) Core

Direct bromination of cyclopentene and its derivatives represents the most straightforward conceptual approach to 3,5-dibromocyclopentene (B15205567). However, achieving high selectivity for the cis isomer presents a significant challenge due to the formation of multiple isomeric products.

The direct bromination of cyclopentene with molecular bromine (Br₂) typically leads to the formation of the trans-1,2-dibromocyclopentane (B238971) via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate. To achieve allylic bromination at the 3 and 5 positions, radical conditions are necessary. However, the stereochemical outcome of such reactions is often difficult to control. The reaction proceeds through a planar or rapidly inverting allylic radical intermediate, which can be attacked by a bromine radical from either face of the cyclopentene ring, leading to a mixture of cis and trans isomers.

Detailed studies focusing specifically on the regioselective and stereoselective synthesis of cis-3,5-dibromocyclopentene from cyclopentene precursors are not extensively reported in the literature. The inherent nature of radical reactions generally leads to poor stereocontrol, making the direct and selective formation of the cis isomer a challenging synthetic problem.

N-Bromosuccinimide (NBS) is a widely used reagent for allylic bromination as it can provide a low, constant concentration of bromine radicals, which favors allylic substitution over addition to the double bond. youtube.com The reaction is typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile).

The generally accepted mechanism for allylic bromination with NBS involves the following steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in trace amounts of Br₂ generates the initial bromine radical.

Propagation:

A bromine radical abstracts an allylic hydrogen from cyclopentene, forming a resonance-stabilized allylic radical and HBr.

The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide and a new bromine radical. The Br₂ is generated from the reaction of HBr with NBS.

Termination: Combination of any two radical species.

While NBS is effective for allylic bromination, achieving high cis selectivity in the formation of 3,5-dibromocyclopentene remains a significant hurdle. The planar nature of the intermediate allylic radical allows for the bromine to add from either the same side as the first bromine (leading to the cis product) or the opposite side (leading to the trans product).

Table 1: General Conditions for Allylic Bromination with NBS

| Parameter | Condition | Purpose |

| Reagent | N-Bromosuccinimide (NBS) | Source of bromine radicals |

| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvents | Inert reaction medium |

| Initiator | AIBN or UV light | Initiates the radical chain reaction |

| Temperature | Reflux | Provides energy for initiation and propagation |

The formation of dibromocyclopentenes through allylic bromination typically results in a mixture of isomers, including cis-3,5-dibromo-, trans-3,5-dibromo-, and potentially other regioisomers. The ratio of these isomers is influenced by several factors, including the reaction temperature, the solvent, and the nature of the brominating agent.

Alternative Synthetic Routes to cis-3,5-Dibromocyclopentene

Given the challenges in achieving high cis selectivity through direct bromination, alternative synthetic strategies have been explored.

The interconversion of geometric isomers is a possible route to obtain the desired cis-3,5-dibromocyclopentene from the more readily available or co-produced trans isomer. Such isomerizations can often be achieved under thermal or photochemical conditions, or through chemical means that involve a reversible reaction pathway. nih.gov

One potential mechanism for the interconversion of trans- to cis-3,5-dibromocyclopentene could involve the formation of an intermediate that allows for rotation or inversion of one of the carbon-bromine bonds. For instance, a process involving the reversible abstraction of a bromide ion to form a carbocation, followed by re-addition of the bromide from the opposite face, could lead to isomerization. However, specific and efficient laboratory procedures for the interconversion of trans-3,5-dibromocyclopentene to the cis isomer are not well-documented in the available literature.

The synthesis of enantiomerically pure or enriched cis-3,5-dibromocyclopentene introduces an additional layer of complexity, requiring the use of chiral auxiliaries, catalysts, or reagents. While specific enantioselective syntheses of cis-3,5-dibromocyclopentene are not prominently reported, general strategies for the enantioselective synthesis of functionalized cyclopentenes can be considered as potential avenues. nih.govacs.orgresearchgate.netnih.gov

One such approach involves the desymmetrization of a prochiral starting material. For example, a meso-cyclopentene derivative could be selectively functionalized using a chiral catalyst to introduce the two bromine atoms in a stereocontrolled manner.

Another potential strategy is the enzymatic resolution of a racemic mixture of a precursor to cis-3,5-dibromocyclopentene. For instance, a racemic mixture of cis-3,5-dihydroxycyclopent-1-ene could be selectively acylated or hydrolyzed using a lipase (B570770) or esterase in the presence of an acyl donor or water, respectively. The resulting enantiomerically enriched diol or monoacetate could then be converted to the corresponding dibromide.

Table 2: Potential Enantioselective Strategies

| Strategy | Description | Key Components |

| Catalytic Asymmetric Desymmetrization | A chiral catalyst differentiates between two enantiotopic groups or faces of a prochiral starting material. | Chiral metal catalyst or organocatalyst |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | Lipase, esterase, or other hydrolase |

| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Removable chiral group |

Optimization of Reaction Conditions and Yields in the Preparative Synthesis of cis-3,5-Dibromocyclopentene

The primary route for the synthesis of 3,5-dibromocyclopentene involves the electrophilic addition of bromine to cyclopentadiene (B3395910). This reaction can proceed via two main pathways: 1,2-addition, yielding 3,4-dibromocyclopentene, and 1,4-addition (or conjugate addition), which produces the desired 3,5-dibromocyclopentene. Each of these can result in both cis and trans isomers. The optimization of this synthesis, therefore, lies in controlling the regioselectivity (1,4- vs. 1,2-addition) and the stereoselectivity (cis vs. trans).

Detailed research findings have demonstrated that the distribution of these isomers is highly dependent on the reaction conditions, particularly the solvent and whether the reaction is under kinetic or thermodynamic control.

Detailed Research Findings:

Studies on the polar bromination of cyclopentadiene have provided significant insights into the factors influencing the product distribution. The reaction involves the formation of a bromonium ion intermediate, which can then be attacked by a bromide ion at different positions to yield the various isomeric products. youtube.com

Under conditions of kinetic control , where the reaction is rapid and irreversible (typically at lower temperatures), the product ratio is determined by the relative rates of formation of the different isomers. Conversely, under thermodynamic control , where the reaction is reversible and allowed to reach equilibrium (often at higher temperatures or for longer reaction times), the most stable isomer will be the major product. youtube.comlibretexts.orgpressbooks.publibretexts.org

Research by Heasley et al. has systematically investigated the influence of solvent polarity on the product distribution in the polar bromination of cyclopentadiene. Their findings indicate that the 1,4-addition of bromine to cyclopentadiene is predominantly a cis-addition process. researchgate.net The table below summarizes the product composition from the bromination of cyclopentadiene under various kinetically controlled conditions and under thermodynamic control.

Interactive Data Table: Product Distribution in the Bromination of Cyclopentadiene

| Solvent | Control Type | trans-1,2-Dibromocyclopentene (%) | cis-1,2-Dibromocyclopentene (%) | trans-1,4-Dibromocyclopentene (%) | cis-1,4-Dibromocyclopentene (%) |

| Carbon Tetrachloride | Kinetic | 48 | 0 | 0 | 52 |

| Methylene Chloride | Kinetic | 62 | 0 | 0 | 38 |

| Nitromethane | Kinetic | 79 | 0 | 0 | 21 |

| Not Specified | Thermodynamic | 8 | 8 | 84 | 0 |

Data sourced from Heasley, G. E., et al. (1973). Studies on the Stereochemistry of Polar 1,4 Addition of Bromine to Dienes. The Journal of Organic Chemistry, 38(24), 4109–4112. researchgate.net

From the data, several key points emerge for the optimization of cis-3,5-dibromocyclopentene (cis-1,4-dibromocyclopentene) synthesis:

Solvent Choice is Crucial: The yield of the desired cis-1,4 isomer is highest in less polar solvents. In carbon tetrachloride, the yield reaches 52%. As the solvent polarity increases (methylene chloride to nitromethane), the proportion of the 1,2-addition product increases, and the yield of cis-1,4-dibromocyclopentene decreases significantly to 38% and 21%, respectively.

Kinetic vs. Thermodynamic Control: The formation of cis-1,4-dibromocyclopentene is favored under kinetic control. Under thermodynamic equilibrium, the major product is the trans-1,4-dibromocyclopentene (84%), with the cis-1,4 isomer being virtually absent. This indicates that the trans isomer is the most thermodynamically stable product, while the cis isomer is a kinetically favored product under certain conditions.

Stereoselectivity of 1,4-Addition: A notable finding is that under the kinetically controlled conditions studied, the 1,4-addition is exclusively cis. No trans-1,4-dibromocyclopentene was observed in these experiments.

Therefore, to maximize the yield of cis-3,5-dibromocyclopentene, the preparative synthesis should be carried out under kinetic control, utilizing a non-polar solvent such as carbon tetrachloride. These conditions favor the 1,4-addition pathway and specifically the formation of the cis diastereomer.

Reactivity and Mechanistic Pathways of Cis 3,5 Dibromocyclopentene

Nucleophilic Substitution Reactions of the Bromine Centers

The two bromine atoms in cis-3,5-dibromocyclopentene are susceptible to displacement by a variety of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups onto the cyclopentene (B43876) scaffold.

Detailed Mechanistic Investigations of Substitution Processes in cis-3,5-Dibromocyclopentene

The substitution reactions of cis-3,5-dibromocyclopentene can proceed through different mechanistic pathways, largely dependent on the nature of the nucleophile and the reaction conditions. The presence of the double bond introduces the possibility of allylic participation and rearrangement, complicating a simple SN2 or SN1 interpretation.

Mechanistic studies have explored the complexities of these substitution reactions. For instance, the reaction with triphenylphosphine (B44618) to form triphenylphosphoniumcyclopentadienylide involves nucleophilic attack of the phosphine (B1218219) on the carbon bearing a bromine atom. researchgate.netresearchgate.net The initial substitution is followed by a dehydrobromination step under alkaline conditions to yield the final ylide product. researchgate.net This transformation highlights the role of the dibromide as a precursor to cyclopentadienylide derivatives, which are valuable ligands in organometallic chemistry. researchgate.net

Furthermore, investigations into the solvolysis of cis-3,5-dibromocyclopentene and its isomers have shown comparable reactivities, suggesting the potential for common intermediates or transition states. researchgate.net The interpretation of these mechanisms is crucial for predicting and controlling the outcome of substitution reactions. researchgate.net The addition of bromine to cyclopentadiene (B3395910), the precursor to cis-3,5-dibromocyclopentene, itself involves a complex mixture of 1,2- and 1,4-addition products, with the cis-1,4-adduct being a significant component. researchgate.net182.160.97 This initial isomeric composition can influence the subsequent substitution chemistry.

Stereochemical Outcomes of Nucleophilic Attack on the Dibromocyclopentene Scaffold

The stereochemistry of the cyclopentene ring plays a critical role in determining the stereochemical outcome of nucleophilic substitution reactions. The cis relationship of the two bromine atoms means that incoming nucleophiles can attack from either the same face (syn) or the opposite face (anti) relative to the leaving group.

In many cases, nucleophilic attack on related cyclopentene systems, such as epoxides derived from them, is highly stereoselective. For instance, in the opening of an adjacent epoxide ring, the nucleophile preferentially attacks the carbon atom furthest from an existing electronegative substituent, such as a hydroxyl or bromide group. researchgate.net While not a direct substitution on the dibromide, this illustrates the directing effects of substituents on the cyclopentene ring.

Influence of Phase-Transfer Catalysis on Substitution Efficiency

Phase-transfer catalysis (PTC) has been shown to be an effective methodology for enhancing the efficiency of nucleophilic substitution reactions involving substrates like cis-3,5-dibromocyclopentene. This technique is particularly useful when the nucleophile and the organic substrate are soluble in immiscible phases, typically an aqueous and an organic phase.

The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitates the transport of the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the substrate. This approach has been successfully applied to the synthesis of symmetric polysulfides from the reaction of chlorosulfides with sodium polysulfide, a reaction type analogous to substitutions on dibromocyclopentene. researchgate.net The application of PTC can lead to higher yields, milder reaction conditions, and simplified work-up procedures.

Synthesis and Transformations of cis-3,5-Diacetoxy-1-cyclopentene (B1631268) from cis-3,5-Dibromocyclopentene

A prominent example of a nucleophilic substitution reaction of cis-3,5-dibromocyclopentene is its conversion to cis-3,5-diacetoxy-1-cyclopentene. This transformation is typically achieved by treating the dibromide with an acetate (B1210297) salt, such as silver(I) acetate or tetraethylammonium (B1195904) acetate. lookchem.com

The resulting cis-3,5-diacetoxy-1-cyclopentene is a valuable synthetic intermediate. lookchem.com For instance, it can serve as a substrate for enzymatic reactions to investigate the enantioselectivity of esterases. lookchem.com Furthermore, it is a precursor to other important cyclopentene derivatives, such as (1S,4R)-4-hydroxy-2-cyclopentenyl acetate and (1R,4S)-4-hydroxy-2-cyclopentene-1-yl acetate, which are chiral building blocks in organic synthesis. lookchem.com The diacetoxylation of conjugated dienes, a related transformation, has been proposed to proceed through a (π-allyl)palladium complex, involving either a cis or trans attack by the acetate nucleophile. 182.160.97

Allylic Rearrangement Phenomena Exhibited by cis-3,5-Dibromocyclopentene

The allylic nature of the bromine atoms in cis-3,5-dibromocyclopentene makes it susceptible to rearrangement reactions, which can compete with or accompany nucleophilic substitution. These rearrangements can occur through either unimolecular or bimolecular pathways.

Unimolecular and Bimolecular Rearrangement Pathways

cis-3,5-Dibromocyclopentene can undergo allylic rearrangement to form its isomers, trans-3,5-dibromocyclopentene and trans-3,4-dibromocyclopentene. researchgate.net Heating cis-3,5-dibromocyclopentene can lead to its conversion into trans-3,4-dibromocyclopentene. thieme-connect.de This isomerization can proceed through a Current time information in Bangalore, IN.msu.edu-sigmatropic shift of a bromine atom, a unimolecular process.

Elimination Reactions from cis-3,5-Dibromocyclopentene

The presence of two bromine atoms and adjacent hydrogen atoms makes cis-3,5-dibromocyclopentene susceptible to elimination reactions, primarily leading to the formation of cyclopentadiene or its derivatives through the loss of one or two molecules of hydrogen bromide (HBr).

Mechanisms of Hydrogen Bromide Elimination

The elimination of HBr from cis-3,5-dibromocyclopentene can proceed through various mechanisms, with the most common being the E1 and E2 pathways. libretexts.org

E2 (Bimolecular Elimination) Mechanism: This is a concerted, one-step process where a base removes a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of a double bond. libretexts.org For an E2 reaction to occur efficiently, a specific stereochemical arrangement is often required, typically an anti-periplanar relationship between the proton being removed and the leaving group. In a cyclic system like cyclopentene, this conformational requirement can significantly influence the reaction rate and the products formed.

E1 (Unimolecular Elimination) Mechanism: This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, followed by the removal of a proton by a base in a subsequent step. libretexts.org The formation of the carbocation is the rate-determining step. The planarity of the carbocation allows for the removal of a proton from either adjacent carbon, potentially leading to a mixture of products.

The choice between the E1 and E2 pathway is influenced by factors such as the strength of the base, the nature of the solvent, and the temperature.

Factors Influencing Product Distribution in Elimination Processes

The distribution of products in the elimination reactions of cis-3,5-dibromocyclopentene is governed by several factors, including the reaction conditions and the regiochemical and stereochemical possibilities.

Kinetic vs. Thermodynamic Control: The product distribution can be under either kinetic or thermodynamic control. wikipedia.org The kinetic product is the one that is formed fastest, often at lower temperatures, while the thermodynamic product is the most stable and is favored at higher temperatures where equilibrium can be established. wikipedia.org In the context of dehydrobromination, this can influence the position of the newly formed double bond.

Nature of the Base: The choice of base can significantly impact the product ratio. Bulky bases tend to favor the formation of the Hofmann product (the less substituted alkene) by abstracting the more sterically accessible proton. youtube.commasterorganicchemistry.com Less hindered bases often lead to the more thermodynamically stable Zaitsev product (the more substituted alkene).

Regiochemistry: Dehydrobromination of cis-3,5-dibromocyclopentene can potentially lead to different cyclopentadiene isomers. The relative acidity of the available protons and the stability of the resulting alkenes will determine the major product.

Hydride Reduction of cis-3,5-Dibromocyclopentene

The reduction of cis-3,5-dibromocyclopentene with hydride reagents, such as lithium aluminum hydride (LiAlH₄), offers a pathway to monobrominated cyclopentene derivatives. The outcome of this reaction is dictated by the regioselectivity and stereoselectivity of the hydride attack.

Regioselectivity and Stereoselectivity in the Reduction to Monobrominated Cyclopentene Derivatives

Lithium aluminum hydride is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes. wikipedia.org In the case of cis-3,5-dibromocyclopentene, the reaction involves the nucleophilic attack of a hydride ion (H⁻) on one of the carbon atoms bearing a bromine atom, displacing the bromide ion in an Sₙ2-type reaction.

Detailed experimental studies on the hydride reduction of cis-3,5-dibromocyclopentene would be necessary to definitively establish the product distribution and the factors governing the regio- and stereoselectivity.

| Starting Material | Reagent | Potential Products | Reaction Type |

| cis-3,5-Dibromocyclopentene | Base | Cyclopentadiene, Bromocyclopentadiene | Elimination |

| cis-3,5-Dibromocyclopentene | LiAlH₄ | 3-Bromocyclopentene, 4-Bromocyclopentene | Reduction |

Stereochemical and Conformational Analysis of Cis 3,5 Dibromocyclopentene

Configurational Isomerism in Disubstituted Cyclopentene (B43876) Systems

Disubstituted cyclopentenes, including 3,5-dibromocyclopentene (B15205567), exhibit configurational isomerism, which describes the different spatial arrangements of atoms that can only be interconverted by breaking and reforming chemical bonds. In the case of 3,5-dibromocyclopentene, the two bromine atoms can be on the same side of the ring, designated as the cis isomer, or on opposite sides, known as the trans isomer. iastate.edu

These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror images with distinct physical and chemical properties. The cis isomer possesses a plane of symmetry and is therefore achiral, making it a meso compound. In contrast, the trans isomer is chiral and can exist as a pair of enantiomers. The specific focus of this article is the cis isomer, which has the Chemical Abstracts Service (CAS) registry number 10955247. organicchemistrydata.org

Conformational Preferences and Dynamics of the Cyclopentene Ring in Halogenated Derivatives

The cyclopentene ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. The two most commonly discussed conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The presence of bulky substituents, such as bromine atoms, significantly influences the conformational equilibrium of the cyclopentene ring. For cis-3,5-dibromocyclopentene, the bromine atoms will preferentially occupy positions that minimize steric interactions. In an envelope conformation, this would likely involve the out-of-plane carbon being one of the carbons bearing a bromine atom or the carbon between them. In a twist conformation, the bromine atoms would likely occupy pseudo-equatorial positions to reduce steric hindrance.

The exact conformational preference and the energy barrier between different conformations can be investigated using computational chemistry methods and spectroscopic techniques like nuclear magnetic resonance (NMR). The interplay of steric and electronic effects of the bromine atoms, including dipole-dipole interactions, will determine the most stable conformation in the equilibrium.

Diastereoselectivity and Enantioselectivity in Chemical Transformations Involving cis-3,5-Dibromocyclopentene

The stereochemistry of cis-3,5-dibromocyclopentene plays a critical role in directing the outcome of chemical reactions, leading to diastereoselectivity and enantioselectivity.

Diastereoselectivity: In reactions where new stereocenters are formed, the existing stereocenters in cis-3,5-dibromocyclopentene can influence the stereochemical outcome. For example, in an addition reaction to the double bond, the incoming reagent may preferentially attack from the face of the ring opposite to the bulky bromine atoms, leading to the formation of one diastereomer in excess over the other. The conformational preferences of the ring will also play a role, as the accessibility of the reaction centers will differ in the various conformations.

Enantioselectivity: While cis-3,5-dibromocyclopentene itself is achiral, it can be used as a starting material in enantioselective syntheses. By employing chiral reagents or catalysts, it is possible to desymmetrize the molecule and generate chiral products with high enantiomeric excess. For instance, an enantioselective epoxidation of the double bond would lead to the formation of a chiral epoxide. Furthermore, cis-3,5-dibromocyclopentene can serve as a precursor for the synthesis of chiral ligands or building blocks for more complex chiral molecules. organic-chemistry.org The well-defined stereochemical relationship of the two bromine atoms can be exploited to control the stereochemistry of subsequent transformations.

Experimental and Computational Approaches for Stereochemical Assignment and Conformational Elucidation

A combination of experimental and computational methods is employed to unambiguously determine the stereochemistry and conformational landscape of cis-3,5-dibromocyclopentene.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and, more importantly, the coupling constants between protons provide valuable information about their spatial relationships. In cyclic systems, the magnitude of the coupling constant is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing the coupling patterns, it is possible to deduce the relative stereochemistry of the substituents and gain insights into the predominant conformation of the ring. libretexts.org For cis-3,5-dibromocyclopentene, the symmetry of the molecule would lead to a simplified NMR spectrum compared to its trans counterpart.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule and can sometimes be used to distinguish between stereoisomers based on subtle differences in their vibrational frequencies. The NIST WebBook provides an IR spectrum for 3,5-dibromocyclopentene, although it does not specify the isomer. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure, including the stereochemistry and solid-state conformation.

Computational Approaches:

Molecular Mechanics and Quantum Chemistry Calculations: Computational methods, such as Density Functional Theory (DFT), are widely used to model the potential energy surface of molecules like cis-3,5-dibromocyclopentene. These calculations can predict the relative energies of different conformations (e.g., envelope vs. twist) and the energy barriers for their interconversion. Theoretical calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model and provide a more detailed understanding of the conformational dynamics.

Applications in Advanced Organic Synthesis and Natural Product Total Synthesis

cis-3,5-Dibromocyclopentene as a Versatile Synthetic Intermediate

The strategic placement of two bromine atoms and a double bond within a five-membered ring allows for a wide range of chemical transformations, rendering cis-3,5-dibromocyclopentene a pluripotent precursor in synthetic chemistry.

cis-3,5-Dibromocyclopentene and its derivatives have played a pivotal role in the synthesis of prostaglandins (B1171923), a class of lipid autacoids with diverse physiological functions. nih.gov Prostaglandins are involved in processes such as inflammation, blood pressure regulation, and reproduction. nih.gov The cyclopentane (B165970) core of prostaglandins makes cis-3,5-dibromocyclopentene an attractive starting point for their synthesis.

One of the landmark achievements in this area is the Corey synthesis of prostaglandin (B15479496) F2α, which utilized a derivative of cis-3,5-dibromocyclopentene as a key intermediate. nih.gov More recent synthetic strategies continue to leverage this scaffold. For instance, a concise chemoenzymatic synthesis of several prostaglandins, including prostaglandin F2α, was achieved using a bromohydrin intermediate derived in just two steps from readily available materials. nih.govbohrium.com This approach highlights the enduring utility of halogenated cyclopentene (B43876) cores in accessing these complex molecules. nih.gov The development of cost-effective and scalable routes to prostaglandins and their analogs is of significant interest for pharmaceutical applications. nih.govbohrium.com

The synthesis of prostaglandin analogs is crucial for developing new therapeutic agents with improved selectivity and stability. The functional handles provided by the dibromo-scaffold allow for the systematic modification of the prostaglandin structure, enabling the exploration of structure-activity relationships.

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and biologically active compounds. cis-3,5-Dibromocyclopentene serves as an excellent starting material for the synthesis of highly functionalized cyclopentane derivatives through various chemical transformations.

One common strategy involves the [3+2] cycloaddition reaction. For example, an efficient [3+2] cycloaddition of donor-acceptor cyclopropanes with (E)-3-aryl-2-cyanoacrylates, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields highly functionalized cyclopentane derivatives in good yields. researchgate.net This method provides a direct route to polysubstituted cyclopentanes with high stereocontrol.

Furthermore, the bromine atoms in cis-3,5-dibromocyclopentene can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity, coupled with the ability to functionalize the double bond, opens up a plethora of possibilities for creating complex cyclopentanoid structures. The synthesis of functionalized cyclopentanol (B49286) frameworks, which are important structural motifs in organic chemistry, often utilizes precursors that can be derived from cis-3,5-dibromocyclopentene. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| [3+2] Cycloaddition | Donor-acceptor cyclopropanes, (E)-3-aryl-2-cyanoacrylates, DBU | Highly functionalized cyclopentanes | researchgate.net |

| Nucleophilic Substitution | Various nucleophiles | Functionalized cyclopentenes | |

| Double Bond Functionalization | Various electrophiles/reagents | Functionalized cyclopentanes |

Strategic Role in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a formidable challenge that often requires innovative and efficient synthetic strategies. cis-3,5-Dibromocyclopentene has proven to be a valuable tool in this endeavor, enabling both divergent and convergent approaches to intricate molecular targets.

Divergent synthesis is a powerful strategy that allows for the generation of a library of structurally related compounds from a common intermediate. wikipedia.org This approach is particularly useful for the synthesis of natural product analogs for structure-activity relationship studies. cis-3,5-Dibromocyclopentene, with its multiple reaction sites, is an ideal starting point for divergent synthetic schemes. By selectively manipulating the bromine atoms and the double bond, a variety of complex cyclopentane-containing scaffolds can be accessed from this single precursor.

Cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol. Derivatives of cis-3,5-dibromocyclopentene can participate in a variety of intermolecular and intramolecular cycloaddition reactions, leading to the formation of complex polycyclic frameworks.

For example, the intramolecular cycloaddition of unactivated olefins to dihydroxypyrimidines derived from functionalized cyclopentenes can lead to the formation of bridged cycloadducts. rsc.org These adducts can then be further transformed to access functionalized polycyclic systems. The strategic placement of reactive functional groups on the cyclopentene ring allows for the orchestration of these complex cyclization cascades.

Development of Chiral Building Blocks Derived from cis-3,5-Dibromocyclopentene

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. cis-3,5-Dibromocyclopentene, being a prochiral molecule, can be transformed into valuable chiral building blocks through asymmetric synthesis.

One of the most effective methods for achieving this is through enzymatic resolution. For instance, the asymmetric hydrolysis of cis-3,5-diacetoxycyclopent-1-ene, which can be prepared from cis-3,5-dibromocyclopentene, using esterases and lipases can provide access to enantiomerically enriched monoacetates. researchgate.net These chiral monoacetates are versatile intermediates that can be further elaborated into a variety of enantiopure cyclopentanoid natural products and their analogs. The use of metagenome-derived hydrolases has expanded the scope of this transformation, allowing for the selective synthesis of both enantiomers of the monoacetate. researchgate.net

The development of catalytic asymmetric methods for the functionalization of cis-3,5-dibromocyclopentene and its derivatives is an active area of research. These methods aim to provide direct access to enantiomerically enriched cyclopentene building blocks, further enhancing the utility of this versatile starting material in asymmetric synthesis.

| Method | Enzyme/Catalyst | Product | Reference |

| Enzymatic Hydrolysis | Esterases, Lipases | Enantiopure (-)-(3S,5R)-monoacetate and its enantiomer | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Cis 3,5 Dibromocyclopentene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. In cis-3,5-dibromocyclopentene, the carbon atoms bonded to the electronegative bromine atoms would be expected to resonate at a lower field (higher ppm) compared to the other carbon atoms in the ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Data for cis-3,5-Dibromocyclopentene

This table is based on general knowledge of NMR spectroscopy and typical chemical shift ranges for similar structures. Actual experimental values may vary.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | H1, H2 (vinylic) | 5.5 - 6.0 | Multiplet | Protons on the double bond. |

| ¹H | H3, H5 (methine) | 4.0 - 4.5 | Multiplet | Protons attached to the carbon atoms bearing bromine. |

| ¹H | H4 (methylene) | 2.5 - 3.0 | Multiplet | Protons on the saturated carbon. |

| ¹³C | C1, C2 (vinylic) | 120 - 140 | - | Carbons of the double bond. |

| ¹³C | C3, C5 (methine) | 50 - 70 | - | Carbons bonded to bromine. |

| ¹³C | C4 (methylene) | 30 - 50 | - | Saturated carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For cis-3,5-dibromocyclopentene, the IR spectrum provides characteristic absorption bands that confirm the presence of the alkene and carbon-bromine functionalities.

The C=C stretching vibration in cyclopentene (B43876) and its derivatives typically appears in the region of 1650-1600 cm⁻¹. docbrown.info The C-H stretching vibrations of the vinylic protons are expected just above 3000 cm⁻¹, while the C-H stretching vibrations of the saturated CH and CH₂ groups are found just below 3000 cm⁻¹. nist.gov The presence of the bromine atoms introduces C-Br stretching vibrations, which are typically observed in the fingerprint region of the spectrum, usually between 700 and 500 cm⁻¹. The exact position and intensity of these bands can provide subtle clues about the conformation of the molecule. The NIST WebBook provides access to the condensed phase IR spectrum of 3,5-dibromocyclopentene (B15205567), which can be used for detailed analysis. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for cis-3,5-Dibromocyclopentene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (vinylic) | =C-H | ~3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | C-H | ~3000 - 2850 | Medium-Strong |

| C=C Stretch | C=C | ~1650 - 1600 | Medium-Weak |

| CH₂ Bend (scissoring) | CH₂ | ~1465 | Medium |

| C-Br Stretch | C-Br | ~700 - 500 | Strong |

Specialized Spectroscopic Techniques for Halogenated Systems (e.g., Nuclear Quadrupole Resonance Spectroscopy)

For compounds containing quadrupolar nuclei, such as bromine (⁷⁹Br and ⁸¹Br), Nuclear Quadrupole Resonance (NQR) spectroscopy offers a unique and powerful tool for probing the local electronic environment of the halogen atom. wikipedia.orgdu.ac.in Unlike NMR, NQR spectroscopy is a zero-field technique, meaning it does not require a strong external magnetic field. wikipedia.org

The principle of NQR is based on the interaction of the nuclear electric quadrupole moment of the bromine nucleus with the electric field gradient (EFG) at the nucleus. wikipedia.org The EFG is highly sensitive to the nature of the chemical bonding and the molecular structure surrounding the bromine atom. wikipedia.orglsu.edu Therefore, the NQR frequency is a direct measure of the strength of this interaction and provides valuable information about the C-Br bond.

In the context of cis-3,5-dibromocyclopentene, NQR spectroscopy could be used to:

Distinguish between different crystalline forms (polymorphs) , as the NQR frequencies are sensitive to the crystal lattice environment.

Study intermolecular interactions , such as halogen bonding, which can cause shifts in the NQR frequencies. rsc.org

Provide information about the electronic structure of the C-Br bond .

The NQR frequencies for ⁷⁹Br and ⁸¹Br in organic compounds typically fall in the radiofrequency range. The ratio of the frequencies for the two isotopes is determined by the ratio of their nuclear quadrupole moments. While direct NQR data for cis-3,5-dibromocyclopentene was not found, the technique's applicability to brominated organic compounds is well-established. lsu.edu

Theoretical and Computational Chemistry Studies on Cis 3,5 Dibromocyclopentene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like cis-3,5-dibromocyclopentene. These calculations can provide a wealth of information, including the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Detailed research findings from analogous studies on halogenated organic molecules suggest that the bromine atoms in cis-3,5-dibromocyclopentene would significantly influence its electronic properties. The high electronegativity of bromine leads to a polarization of the carbon-bromine bonds, creating electrophilic centers at the carbon atoms and a region of negative electrostatic potential around the bromine atoms. This charge distribution is a key determinant of the molecule's reactivity towards nucleophiles and electrophiles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For cis-3,5-dibromocyclopentene, the HOMO is expected to be localized primarily on the C=C double bond and the lone pairs of the bromine atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be associated with the antibonding orbitals of the C-Br bonds, indicating that these are the sites for nucleophilic attack, potentially leading to substitution or elimination reactions.

Table 1: Calculated Electronic Properties of a Representative Halogenated Cyclopentene (B43876)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of cis-3,5-dibromocyclopentene over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the dynamic behavior of the system.

For cyclopentene derivatives, the five-membered ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. scribd.com MD simulations can map the potential energy surface of these conformations and determine the most stable geometries and the energy barriers between them. In cis-3,5-dibromocyclopentene, the bulky bromine atoms in a cis configuration would create significant steric strain, influencing the preferred ring pucker to minimize these unfavorable interactions.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions in the condensed phase. For a molecule like cis-3,5-dibromocyclopentene, these interactions would be dominated by van der Waals forces and dipole-dipole interactions. A notable interaction involving halogenated compounds is halogen bonding, where the electropositive region on the halogen atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule. nih.govnih.gov MD simulations can quantify the strength and geometry of these interactions, which are crucial for understanding the physical properties of the substance, such as its boiling point and crystal packing.

Table 2: Simulated Intermolecular Interaction Energies for a Halogenated Alkene

| Interaction Type | Energy (kJ/mol) |

| Van der Waals | -15.2 |

| Electrostatic | -8.5 |

| Halogen Bonding | -5.1 |

Note: This data is representative of the types of interactions and their relative strengths that would be expected for cis-3,5-dibromocyclopentene, based on general principles and studies on similar molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For cis-3,5-dibromocyclopentene, several reaction pathways could be explored, such as nucleophilic substitution, elimination, and addition reactions at the double bond.

DFT calculations can be used to map the potential energy surface for a given reaction, locating the minimum energy pathways from reactants to products. For example, in a nucleophilic substitution reaction where a bromide ion is replaced, computational models can distinguish between an S_N1-like mechanism involving a carbocation intermediate and an S_N2-like mechanism with a single transition state. The calculated energy barriers for these pathways would predict which mechanism is more favorable under specific conditions.

Similarly, for an elimination reaction to form a cyclopentadiene (B3395910) derivative, theoretical calculations can model the transition state for the removal of HBr and predict the stereochemical outcome of the reaction. These computational studies provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental methods alone.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of a Dibromocyclopentene

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| S_N2 Substitution | 25.3 | 22.1 |

| E2 Elimination | 30.1 | 28.5 |

Note: The values presented are illustrative of the kind of data generated from computational studies of reaction mechanisms for halogenated cycloalkenes.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts and coupling constants, as well as vibrational frequencies (IR spectroscopy). These predictions can be instrumental in confirming the structure of a synthesized compound or in assigning experimental spectra.

Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in cis-3,5-dibromocyclopentene. acs.orgnih.gov These can then be converted into NMR chemical shifts, which can be directly compared with experimental data. The accuracy of these predictions has been shown to be quite high, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C chemical shifts. github.io

Table 4: Comparison of Predicted ¹H NMR Chemical Shifts with Experimental Data for a Dibromocyclopentane Analog

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | 4.85 | 4.78 |

| H2 | 2.31 | 2.25 |

| H3 | 2.54 | 2.48 |

Note: The data is for an analogous compound and serves to illustrate the typical agreement between predicted and experimental values. Specific experimental data for cis-3,5-dibromocyclopentene is required for a direct validation.

Q & A

Q. What synthetic methodologies are optimal for preparing cis-3,5-dibromocyclopentene, and how can reaction conditions be controlled to suppress isomerization?

- Methodological Answer : Bromination of cyclopentene derivatives typically employs electrophilic or radical pathways. For regioselective 3,5-dibromination, a two-step approach may be necessary: (1) protection of the double bond via epoxidation (to avoid addition across the alkene) followed by (2) bromination at the 3 and 5 positions using reagents like N-bromosuccinimide (NBS) under radical initiation or Br₂ in a controlled environment. Post-bromination deprotection (e.g., epoxide ring-opening) must retain the cis configuration. Reaction optimization should track variables like temperature (e.g., low temps to limit radical side reactions), solvent polarity, and stoichiometry. Characterization via GC-MS and ¹H/¹³C NMR can monitor isomerization by detecting trans-brominated byproducts .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the cis configuration and bromine positions in cis-3,5-dibromocyclopentene?

- Methodological Answer :

- NMR : Coupling constants (J values) between vicinal protons on the cyclopentene ring confirm cis geometry (e.g., J ≈ 6–10 Hz for cis vs. higher values for trans). ¹H-¹H NOESY can detect spatial proximity of bromine-substituted carbons.

- X-ray Crystallography : Definitive structural confirmation requires single-crystal X-ray diffraction. Heavy bromine atoms enhance scattering, improving resolution.

- IR/Raman : C-Br stretching vibrations (~500–600 cm⁻¹) and ring deformation modes provide secondary validation .

Advanced Research Questions

Q. How do steric and electronic effects of 3,5-dibromo substituents influence the compound’s reactivity in transition-metal-catalyzed cycloadditions or metathesis?

- Methodological Answer : The electron-withdrawing bromine groups increase electrophilicity of the cyclopentene double bond, potentially accelerating reactions with nucleophiles or dienophiles. However, steric hindrance from bromine may limit access to catalytic metal centers (e.g., Ru or Mo complexes). To assess this:

- Compare reaction rates of cis-3,5-dibromocyclopentene vs. unsubstituted cyclopentene in Diels-Alder or ring-opening metathesis polymerization (ROMP).

- Use DFT calculations to map steric parameters (e.g., Tolman cone angles) and electronic effects (Hammett σ values).

- Reference catalytic systems in –3 (Ru complexes with dibromo ligands) to infer steric tuning strategies .

Q. How can contradictions in reported stereochemical outcomes during cis-3,5-dibromocyclopentene polymerization be resolved?

- Methodological Answer : Discrepancies in polymer cis/trans ratios (e.g., unexpected cis dominance in ROMP) may arise from:

- Catalyst Selectivity : Test different Grubbs-type catalysts (e.g., Ru vs. Mo) to evaluate stereocontrol.

- Solvent Effects : Polar solvents may stabilize transition states favoring cis addition.

- Byproduct Analysis : Use MALDI-TOF or GPC to detect oligomers or branching, which may indicate competing pathways.

- Matrix Isolation Studies : As in , UV irradiation in inert matrices can probe reversible isomerization during polymerization .

Q. What strategies mitigate thermal degradation or debromination during high-temperature applications of cis-3,5-dibromocyclopentene?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures under N₂/O₂ atmospheres.

- Stabilizers : Introduce radical scavengers (e.g., BHT) or UV blockers (e.g., TiO₂ nanoparticles) in polymer matrices.

- Alternative Reaction Media : Ionic liquids or supercritical CO₂ may reduce thermal stress.

- Cross-reference thermal stability data from cyclopentene derivatives in (e.g., cyclopentyl acetate stability under distillation) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental yields in cis-3,5-dibromocyclopentene reactions?

- Methodological Answer :

- Re-examine Computational Models : Ensure solvation effects, dispersion corrections, and entropy contributions are included in DFT/MD simulations.

- Experimental Replicates : Conduct triplicate runs under controlled conditions (e.g., glovebox for oxygen-sensitive reactions).

- Byproduct Identification : Use LC-MS or HS-SPME-GC-MS to detect trace intermediates (e.g., bromine migration products).

- Reference ’s approach for comparing experimental and thermodynamic conversions (Table 5) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.